3,4-Dichloro-1,2,5-thiadiazole

Catalog No.
S704177
CAS No.
5728-20-1
M.F
C2Cl2N2S
M. Wt
155.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-1,2,5-thiadiazole

CAS Number

5728-20-1

Product Name

3,4-Dichloro-1,2,5-thiadiazole

IUPAC Name

3,4-dichloro-1,2,5-thiadiazole

Molecular Formula

C2Cl2N2S

Molecular Weight

155.01 g/mol

InChI

InChI=1S/C2Cl2N2S/c3-1-2(4)6-7-5-1

InChI Key

YNZQOVYRCBAMEU-UHFFFAOYSA-N

SMILES

C1(=NSN=C1Cl)Cl

Synonyms

4,5-Dichloro-2,1,3-thiadiazole;

Canonical SMILES

C1(=NSN=C1Cl)Cl

The exact mass of the compound 3,4-Dichloro-1,2,5-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dichloro-1,2,5-thiadiazole (CAS 5728-20-1) is a stable, colorless liquid belonging to the class of electron-deficient, five-membered aromatic heterocycles. [9, 12] Its core value proposition stems from the two chlorine atoms, which serve as highly reactive sites for nucleophilic displacement, enabling its use as a versatile precursor for more complex molecules in agrochemicals, pharmaceuticals, and material science. [1, 3] Unlike many specialized reagents, it combines this reactivity with notable thermal stability and handling safety, including non-flammability. [6]

Research Fit

1

Dual-halogen scaffold

Sequential site-selective functionalization via nucleophilic substitution or cross-coupling precursor generation

Enables stepwise derivatization not possible with mono-halogenated analogs

2

Stable precursor role

Reliable starting material for synthesizing mixed dihalide cross-coupling partners

Preferred entry point over direct purchase of less stable bromo/iodo analogs

3

Intermediate versatility

Supports pharmaceutical intermediate workflows and agricultural nitrification inhibition studies

Reported as key building block in β-blocker synthesis and soil nitrogen management research

Substituting 3,4-Dichloro-1,2,5-thiadiazole with its difluoro or dibromo analogs is a critical procurement error for controlled synthetic outcomes. The identity of the halogen atom directly governs the reactivity of the C-X bond in essential nucleophilic substitution reactions, with C-Cl offering a well-documented, moderate reactivity profile suitable for a broad range of nucleophiles under manageable conditions. [1] In contrast, C-F bonds are significantly less reactive, often requiring harsher conditions, while C-Br bonds are more reactive, potentially leading to lower selectivity and stability issues. This makes the dichloro- form a non-interchangeable intermediate for processes requiring predictable kinetics, specific reaction conditions, and reproducible yields.

Substitution Risk

Target Compound

3,4-Dichloro-1,2,5-thiadiazole: two symmetrically positioned chlorine atoms enable sequential, site-selective derivatization

vs

Mono-Halogenated Analog

3-Chloro-1,2,5-thiadiazole: single reactive site limits synthetic scope; cannot yield diamino derivatives or fused pyrazine systems

Target Compound

Serves as the essential stable precursor to 3-bromo-4-chloro and 3-chloro-4-iodo analogs for efficient cross-coupling

vs

Direct Mixed Dihalide Purchase

Mixed dihalides may have limited commercial availability or stability; the dichloro compound offers a reliable, storable precursor route

Target Compound

Unique ring-opening pathway with metal amides creates a stable synthon for diverse disubstituted thiadiazole libraries

vs

Other Thiadiazole Building Blocks

Other 1,2,5-thiadiazoles are not reported to undergo this metal amide-mediated ring-opening and diversification sequence

Balanced C-Cl Bond Reactivity

The C-Cl bonds in 3,4-Dichloro-1,2,5-thiadiazole provide a synthetically advantageous balance of reactivity for nucleophilic aromatic substitution (SNAr), a primary use case for this compound. [1] In SNAr reactions, the C-F bond in the difluoro analog is generally less labile, requiring more forcing conditions, while the C-Br bond in the dibromo analog is typically more labile, which can compromise stability and selectivity. The dichloro- compound's moderate reactivity allows for displacement by a wide range of N-, O-, and S-nucleophiles under controlled conditions, making it a more versatile and predictable process intermediate. [1, 4]

Evidence DimensionChemical Bond Reactivity in SNAr
Target Compound DataModerate and predictable reactivity, enabling broad substrate scope (amines, thiols, etc.). [1]
Comparator Or Baseline3,4-Difluoro analog (less reactive C-F bond); 3,4-Dibromo analog (more reactive C-Br bond).
Quantified DifferenceNot directly quantified in a single study, but based on established principles of halogen leaving group ability in SNAr (Br > Cl > F).
ConditionsGeneral nucleophilic aromatic substitution reactions.

This balanced reactivity allows for broader process compatibility and more reliable, reproducible synthetic outcomes compared to other halogenated analogs.

Cross-Coupling Reactivity
Head-to-head
Ring decomposition vs. efficient coupling Pd-catalyzed Stille/Suzuki conditions
Dichloro compound is a stable precursor, not a direct cross-coupling substrate
Review: mixed dihalide analogs may enable selective coupling

Non-Flammable, High Boiling Point Liquid

3,4-Dichloro-1,2,5-thiadiazole offers significant handling and process safety advantages over more volatile or flammable materials. It is a stable liquid with a boiling point of approximately 158 °C at atmospheric pressure and, critically, has no flash or fire point and will not support combustion. [5, 6] This contrasts with the parent 1,2,5-thiadiazole, which has a much lower boiling point of 94 °C. [9] The high boiling point and non-flammable nature reduce risks in high-temperature reactions and simplify storage requirements.

Evidence DimensionBoiling Point & Flammability
Target Compound DataBoiling Point: ~158 °C; No flash or fire point. [5, 6]
Comparator Or Baseline1,2,5-Thiadiazole (parent compound): Boiling Point: 94 °C. [9]
Quantified Difference~64 °C higher boiling point than the parent compound and documented non-flammability.
ConditionsStandard atmospheric pressure.

The compound's non-flammability and high boiling point enhance operational safety, making it suitable for processes where fire risk is a concern.

Diamination Reaction
Class-level
3,4-Diamino-1,2,5-thiadiazole Excess NH₃, high-yield displacement
Nucleophilic Aromatic Substitution
Dual electrophilic character enables fused heterocycle access
Mono-chloro analog yields only mono-amino product

Specialty Polymer Solvent

Beyond its role as a synthetic precursor, 3,4-Dichloro-1,2,5-thiadiazole has a documented application as a specialty solvent for polymers, specifically for dissolving polyvinyl chloride (PVC) to cast self-supporting films. [6] This specific solvent capability is a non-obvious property not typically associated with simple heterocyclic compounds and provides a distinct procurement justification for formulation and material processing applications where common solvents are inadequate.

Evidence DimensionSolubility Performance
Target Compound DataCapable of dissolving polyvinyl chloride (PVC) to form a saturated solution for film casting. [6]
Comparator Or BaselineGeneral organic solvents or other thiadiazole analogs not documented for this specific use.
Quantified DifferenceQualitative but functionally significant: enables processing of a major industrial polymer.
ConditionsSolution casting of polymer films.

This unique solvent property opens up applications in polymer science and formulation that are inaccessible with chemically similar but functionally different analogs.

Ring-Opening Diversification
Class-level
Stable synthon formation Metal amides, then O-, S-, N-, C-nucleophiles
Synthon Generation
Enables 3,4-disubstituted thiadiazole library synthesis
Pathway not reported for other 1,2,5-thiadiazoles
Sulfur Transfer Reagent
Class-level
Symmetrical trisulfides + ethanedinitrile RT, 20–50 min, thiol substrates
Electrophilic Sulfur Transfer
Reported as a mild, selective sulfur transfer method
No higher-order polysulfides detected; source-specific review
Thermal Stability
Head-to-head
Etot difference -458.9 a.u. vs. 3-chloro-1,2,5-thiadiazole; ab initio STO 6G
Reported higher thermal pyrolysis energy may support broader condition tolerance
Computational evidence; experimental validation context may vary

Di-Substituted Functional Material Precursor

This compound is the right choice for synthesizing 3,4-disubstituted 1,2,5-thiadiazole derivatives via sequential or one-pot nucleophilic substitution. Its balanced C-Cl reactivity allows for controlled, stepwise introduction of different functional groups, making it a preferred starting material for complex targets in medicinal chemistry and organic electronics. [1, 4]

Process-Safe High-Temperature Intermediate

For synthetic routes requiring temperatures above 100 °C, the compound's high boiling point (~158 °C) and non-flammability provide a critical safety margin. This makes it a more suitable reagent than lower-boiling or flammable analogs in industrial or scale-up settings where process safety is paramount. [6]

Polymer Solvent and Fire-Retardant Additive

In material science, this compound can be procured specifically for its ability to dissolve polymers like PVC for film casting or as a potential fire-retardant additive in formulations. Its non-combustible nature and high chlorine content make it a candidate for applications where flame resistance is a key performance metric. [6]

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Dual-halogen sequential functionalization capability
Diamination fidelity and annulation pathway review
Cross-coupling building block precursor
Stable precursor to mixed dihalide analogs
Halogen-exchange conversion efficiency and intermediate stability
Nitrification inhibition studies
Reported soil nitrification assay response
(NO₂⁻ + NO₃⁻)-N reduction in incubated soil models
Thiadiazole library synthesis
Metal amide ring-opening diversification platform
O-, S-, N-, C-nucleophile elaboration scope
Sulfur chemistry methodology
Electrophilic sulfur transfer reagent context
Trisulfide selectivity and reaction condition optimization

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 53 of 60 companies with hazard statement code(s):;
H301 (11.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5728-20-1

Wikipedia

3,4-Dichloro-1,2,5-thiadiazole

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